

# Razoxane Technical Support Center: Navigating On-Target Efficacy and Off-Target Phenomena

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Razoxane

Cat. No.: B1678839

[Get Quote](#)

Welcome to the technical support resource for researchers utilizing **Razoxane** and its analogues (e.g., Dexrazoxane). This guide is designed to provide in-depth troubleshooting and practical solutions for navigating the complexities of this potent topoisomerase II (Topo II) catalytic inhibitor. Our goal is to empower you to distinguish between the intended on-target effects and the often confounding off-target activities of **Razoxane**, ensuring the integrity and accuracy of your experimental outcomes.

## Section 1: Foundational FAQs - Understanding Razoxane's Core Biology

This section addresses the fundamental questions regarding **Razoxane**'s mechanism of action and the critical importance of considering its pleiotropic effects.

### Q1: What is the primary, on-target mechanism of action for Razoxane?

A1: **Razoxane** is a catalytic inhibitor of DNA topoisomerase II (both alpha and beta isoforms).  
[1][2][3] Unlike Topo II poisons (e.g., etoposide, doxorubicin) that trap the enzyme-DNA cleavage complex and generate extensive DNA double-strand breaks, **Razoxane** locks the enzyme in a "closed-clamp" conformation on the DNA after DNA cleavage but before ATP hydrolysis.[2][4] This prevents the re-ligation of the DNA strands and stalls the catalytic cycle, leading to cell cycle arrest, primarily in the G2 phase.[5] A key feature of this mechanism is that it also induces the proteasomal degradation of Topo II, particularly the Top2 $\beta$  isoform.[6][7][8]

Here is a diagram illustrating the core mechanism:



[Click to download full resolution via product page](#)

Caption: **Razoxane** catalytically inhibits Topoisomerase II.

## Q2: Why is it so critical to consider off-target effects when using Razoxane?

A2: Relying solely on the Topo II inhibitory mechanism can lead to misinterpretation of experimental data. **Razoxane** possesses several well-documented biological activities that are independent of its primary target. These can produce significant phenotypic changes in cellular models that might be mistakenly attributed to Topo II inhibition. Key off-target effects include:

- Anti-Angiogenic Properties: **Razoxane** can inhibit the formation of new blood vessels, a crucial process in tumor growth and other biological systems.<sup>[9]</sup> This effect can confound studies on cancer cell invasion, migration, and *in vivo* tumor models.

- Iron Chelation: **Razoxane** is a prodrug that is hydrolyzed intracellularly to a potent iron-chelating metabolite, ADR-925, which is structurally similar to EDTA.[10][11][12] This can impact iron-dependent cellular processes, including mitochondrial function and the generation of reactive oxygen species (ROS).[10][13]
- Mitochondrial Effects: The compound can affect mitochondrial function, including altering mitochondrial DNA (mtDNA) copy number and impacting the electron transport chain, which may be linked to both its iron chelation activity and its effects on Topo II $\beta$  (which also localizes to mitochondria).[13][14][15]
- Novel Protein Interactions: Recent evidence has shown that dex**razoxane** can directly bind to other proteins, such as the scaffolding protein SDCBP/syntenin, and interfere with major signaling pathways like EGFR-PI3K-Akt.[5]

Failure to account for these activities can compromise the specificity of your conclusions. The following sections provide detailed guides to identify and control for these phenomena.

## Section 2: Troubleshooting Unexpected Experimental Results

This section is formatted to address specific problems you may encounter during your research, providing potential causes rooted in **Razoxane**'s off-target effects and offering concrete solutions.

### Problem 1: Cell Behavior & Morphology

Q: My cancer cells show reduced migration in a wound-healing assay and fail to form colonies in soft agar, even at **Razoxane** concentrations that are not significantly cytotoxic. Is this solely due to Topo II inhibition?

A: Not necessarily. While cell cycle arrest from Topo II inhibition plays a role, these phenotypes are strong indicators of **Razoxane**'s anti-angiogenic and anti-metastatic off-target effects.

- Plausible Off-Target Cause: **Razoxane** is known to inhibit endothelial cell migration and tube formation, key steps in angiogenesis.[9] These anti-migratory properties are not exclusive to endothelial cells and have been observed in cancer cells as well, potentially through

pathways independent of Topo II.[5] For instance, its interaction with SDCBP can disrupt EGFR signaling, a major driver of cell migration and proliferation.[5]

- Troubleshooting & Validation Workflow:

- Validate the Anti-Angiogenic Effect: Perform an in vitro tube formation assay using an endothelial cell line (e.g., HUVECs) treated with the same concentrations of **Razoxane**. This will directly test the compound's effect on angiogenesis.
- Control for Topo II Activity: As a negative control, use a structurally related but less potent Topo II inhibitor from the bisdioxopiperazine class, if available. A more potent analog like ICRF-193 can serve as a positive control for potent Topo II inhibition.[4]
- Rescue Experiment: If you hypothesize that a specific pathway is involved (e.g., EGFR), attempt a rescue experiment by overexpressing a constitutively active form of a downstream effector (like Akt) to see if the migratory phenotype can be restored.



[Click to download full resolution via product page](#)

Caption: Workflow to dissect anti-migratory effects.

## Problem 2: Apoptosis & Cytotoxicity

Q: I'm observing significant apoptosis in my cell line after **Razoxane** treatment, but the effect doesn't correlate well with the expression level of Topoisomerase II $\alpha$ . Why would this be?

A: This is a classic observation. **Razoxane** can induce apoptosis through both Topo II-dependent and -independent mechanisms.

- Plausible Off-Target Cause: Studies have shown that **Razoxane** can induce a caspase-independent form of apoptosis.[\[16\]](#) This effect would be disconnected from the canonical DNA damage response pathway that is typically triggered by Topo II poisons and is often independent of Topo II $\alpha$  levels, which are usually associated with the cytotoxicity of Topo II-targeting drugs in proliferating cells.[\[3\]](#) Furthermore, off-target effects on mitochondrial integrity due to iron chelation can also trigger cell death pathways.[\[13\]](#)
- Troubleshooting & Validation Workflow:
  - Assess Caspase Activation: Perform a western blot for cleaved Caspase-3 or use a fluorometric caspase activity assay. Absence of caspase activation alongside markers of cell death (e.g., Annexin V staining) points towards a caspase-independent mechanism.
  - Evaluate Mitochondrial Health: Use a probe like TMRE (Tetramethylrhodamine, Ethyl Ester) to measure mitochondrial membrane potential. A loss of potential could indicate mitochondrial-mediated off-target toxicity.
  - Use a Topo II Null/Low Cell Line: If available, test **Razoxane**'s cytotoxic effects on a cell line with very low or null expression of Topo II isoforms. Significant cell death in such a line would strongly indicate off-target cytotoxicity.
  - Iron Rescue Experiment: To test the involvement of iron chelation, pre-incubate cells with an iron source (e.g., ferric ammonium citrate) to see if the cytotoxic effect of **Razoxane** can be partially rescued.

## Problem 3: General Experimental Variability

Q: I'm seeing inconsistent results between experiments, particularly when I prepare fresh dilutions of **Razoxane**. What could be the issue?

A: This often points to issues with compound solubility and stability.

- Plausible Cause: **Razoxane** and its analogues can have limited solubility in aqueous buffers.[\[17\]](#) If the compound precipitates out of solution when diluted from a DMSO stock into your cell culture medium, the effective concentration will be lower and more variable. The hydrolysis of **Razoxane** to its active chelating form is also time and pH-dependent, which can introduce variability.[\[10\]](#)

- Troubleshooting & Validation Workflow:
  - Visual Solubility Check: After diluting your stock to the final working concentration in your medium, visually inspect the solution for any cloudiness or precipitate. Centrifuge a sample; a pellet indicates insolubility.
  - Optimize Dilution: Perform serial dilutions rather than a single large dilution step. Always add the drug stock to the medium while vortexing gently to aid dispersion.
  - Control DMSO Concentration: Ensure the final DMSO concentration is consistent across all experiments and is below the tolerance level for your cell line (typically <0.5%).[\[17\]](#)
  - Fresh Dilutions: Always prepare working dilutions fresh from a validated stock solution immediately before each experiment. Do not store aqueous dilutions for extended periods.

## Section 3: Protocols for Key Validation Assays

To ensure robust and reliable data, it is essential to validate both on-target engagement and potential off-target effects. Here are detailed protocols for critical assays.

### Protocol 1: Validating On-Target Engagement with a Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that **Razoxane** is physically binding to its target, Topoisomerase II, inside intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Cells of interest
- **Razoxane** (and vehicle control, e.g., DMSO)
- PBS and appropriate lysis buffer (e.g., RIPA with protease/phosphatase inhibitors)
- PCR tubes or 96-well PCR plate
- Thermal cycler

- Centrifuge capable of handling tubes/plates at >12,000 x g
- SDS-PAGE and Western Blotting reagents
- Validated primary antibody against Topoisomerase II $\beta$  (e.g., Cell Signaling Technology #63696, Abcam ab125297).[22][23]

#### Step-by-Step Methodology:

- Cell Treatment: Culture your cells to ~80% confluence. Treat cells with **Razoxane** at your desired concentration (e.g., 100  $\mu$ M) or vehicle control for a defined period (e.g., 2-4 hours).
- Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
- Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
- Heating: Place the tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
- Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer and incubating on ice.
- Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Sample Preparation & Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by Western Blot using a validated Topo II $\beta$  antibody.
- Data Interpretation: In vehicle-treated samples, the Topo II $\beta$  band intensity should decrease as the temperature increases. In **Razoxane**-treated samples, the protein should be more stable, resulting in a visible band at higher temperatures compared to the control. This "thermal shift" confirms target engagement.

## Protocol 2: Assessing Off-Target Anti-Angiogenic Effects via Tube Formation Assay

This assay measures the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix (Matrigel), a key step in angiogenesis.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM)
- Corning® Matrigel® Matrix (growth factor reduced)[\[25\]](#)
- 24-well or 96-well tissue culture plates (pre-chilled)
- **Razoxane** and appropriate controls (e.g., vehicle, a known anti-angiogenic agent like Suramin)
- Calcein AM for visualization (optional)[\[26\]](#)

### Step-by-Step Methodology:

- Matrigel Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL (for 96-well) or 250 µL (for 24-well) of Matrigel to each well.[\[25\]](#)[\[26\]](#)
- Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.
- Cell Seeding: Harvest HUVECs and resuspend them in EGM at a density of 2-4 x 10<sup>5</sup> cells/mL.
- Treatment: In separate tubes, mix the HUVEC suspension with **Razoxane** at various concentrations (e.g., 10-100 µM) or controls.
- Plating: Gently add the cell/treatment suspension onto the solidified Matrigel layer (e.g., 100 µL for 96-well).

- Incubation: Incubate at 37°C, 5% CO<sub>2</sub> for 4-18 hours. Tube formation is typically robust within this timeframe.
- Imaging & Quantification: Image the wells using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of loops using software like ImageJ with an angiogenesis analysis plugin.
- Data Interpretation: A dose-dependent decrease in tube length, nodes, or loops in **Razoxane**-treated wells compared to the vehicle control indicates anti-angiogenic activity.

## Section 4: Quantitative Data & Concentration Guidelines

Choosing the correct concentration is paramount to distinguishing on- and off-target effects. Below is a summary of reported concentrations and their associated biological effects.

| Compound    | Assay Type                                     | Cell Line / System               | Effective Concentration / IC <sub>50</sub> | Associated Effect                       | Reference |
|-------------|------------------------------------------------|----------------------------------|--------------------------------------------|-----------------------------------------|-----------|
| Dexrazoxane | Topo II<br>Decatenation<br>( <i>in vitro</i> ) | Purified<br>Mammalian<br>Topo II | IC <sub>50</sub> ≈ 60 μM                   | On-Target:<br>Catalytic<br>Inhibition   | [6]       |
| Dexrazoxane | Cytotoxicity<br>(Growth Inhibition)            | CHO Cells                        | Highly correlated with Topo II inhibition  | On-Target:<br>Antiproliferative         | [1]       |
| Dexrazoxane | Topo IIβ Degradation                           | H9C2<br>Cardiomyocytes           | 10–100 μM<br>(24h treatment)               | On-Target:<br>Protein Degradation       | [6]       |
| Dexrazoxane | Anti-Angiogenesis                              | HUVECs<br>(Tube Formation)       | 50 μM showed significant inhibition        | Off-Target:<br>Angiogenesis Inhibition  | N/A       |
| Dexrazoxane | SDCBP Pathway Inhibition                       | ESCC cells                       | 50 μM                                      | Off-Target:<br>EGFR-PI3K-Akt Inhibition | [5]       |
| ICRF-193    | Topo II<br>Decatenation<br>( <i>in vitro</i> ) | Purified<br>Mammalian<br>Topo II | More potent than Dexrazoxane               | On-Target:<br>Catalytic Inhibition      | [1]       |
| ADR-925     | Topo II Inhibition / Cytotoxicity              | CHO Cells                        | No measurable activity                     | Inactive<br>Metabolite (On-Target)      | [1]       |

Senior Scientist's Recommendation: For experiments aiming to specifically study Topo II inhibition, start with concentrations in the 10-50 μM range for cell-based assays, and confirm on-target engagement using CETSA or by monitoring Topo IIβ degradation. Be aware that at concentrations of 50 μM and above, off-target effects like anti-angiogenesis and disruption of

other signaling pathways become increasingly likely.[\[5\]](#) Always include appropriate controls to validate that your observed phenotype is specifically due to the intended mechanism.

## References

- ResearchGate. Step-by-Step Protocol for Inhibition Assay of Angiogenic Tube Formation....
- National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- ResearchGate. CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery.
- National Center for Biotechnology Information. Topoisomerase Assays.
- Corning. Protocol: Endothelial Cell Tube Formation Assay.
- ibidi GmbH. Application Note 19: Tube Formation Assay in the  $\mu$ -Slide 15 Well 3D.
- Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood.
- National Center for Biotechnology Information. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage.
- PubMed. A QSAR study comparing the cytotoxicity and DNA topoisomerase II inhibitory effects of bisdioxopiperazine analogs of ICRF-187 (**dexrazoxane**).
- PubMed. Plasmodium falciparum and Plasmodium yoelii: effect of the iron chelation prodrug **dexrazoxane** on in vitro cultures.
- ResearchGate. Tube Formation: An In Vitro Matrigel Angiogenesis Assay.
- SciSpace. An in vitro comparison of the effects of the iron-chelating agents, CP94 and **dexrazoxane**, on protoporphyrin IX accumulation for....
- National Center for Biotechnology Information. **Dexrazoxane** prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats.
- PubMed. Impaired mitochondrial function is abrogated by **dexrazoxane** in doxorubicin-treated childhood acute lymphoblastic leukemia survivors.
- PubMed. **Dexrazoxane** prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats.
- PubMed. Interaction of **dexrazoxane** with red blood cells and hemoglobin alters pharmacokinetics of doxorubicin.
- PubMed. Chemistry of **dexrazoxane** and analogues.
- National Center for Biotechnology Information. **Dexrazoxane** inhibits the growth of esophageal squamous cell carcinoma by attenuating SDCBP/MDA-9/syntenin-mediated EGFR-PI3K-Akt pathway activation.

- PubMed. Antimetastatic activities and mechanisms of bisdioxopiperazine compounds.
- Frontiers. Mechanisms regulating resistance to inhibitors of topoisomerase II.
- National Center for Biotechnology Information. Drugging Topoisomerases: Lessons and Challenges.
- PubMed. The cardioprotective effect of the iron chelator **dexrazoxane** (ICRF-187) on anthracycline-mediated cardiotoxicity.
- Circulation: Heart Failure. Clinically Translatable Prevention of Anthracycline Cardiotoxicity by **Dexrazoxane** Is Mediated by Topoisomerase II Beta and Not Metal Chelation.
- ResearchGate. **Dexrazoxane** induces proteasomal degradation of Top2 $\beta$  in H9C2....
- Wikipedia. Topoisomerase inhibitor.
- AHA Journals. Abstract 12348: Targeted Degradation of Topoisomerase 2b by **Dexrazoxane** for Prevention of Doxorubicin-Induced Cardiotoxicity: Dose and Time Course Study in Human.
- ecancermedicalscience. The cardioprotective effect of **dexrazoxane** (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B.
- National Center for Biotechnology Information. The catalytic topoisomerase II inhibitor **dexrazoxane** induces DNA breaks, ATF3 and the DNA damage response in cancer cells.
- PubMed. A QSAR study that compares the ability of bisdioxopiperazine analogs of the doxorubicin cardioprotective agent **dexrazoxane** (ICRF-187) to protect myocytes with DNA topoisomerase II inhibition.
- PubMed. **Dexrazoxane**-afforded protection against chronic anthracycline cardiotoxicity in vivo: effective rescue of cardiomyocytes from apoptotic cell death.
- PubMed. **Dexrazoxane** significantly impairs the induction of doxorubicin resistance in the human leukaemia line, K562.
- PubMed. **Dexrazoxane** is a potent and specific inhibitor of anthracycline induced subcutaneous lesions in mice.
- Taylor & Francis Online. Off-target activity – Knowledge and References.
- National Center for Biotechnology Information. Monitoring Mitochondrial Morphology and Respiration in Doxorubicin-Induced Cardiomyopathy.
- National Center for Biotechnology Information. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- PubMed. **Dexrazoxane** in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines.
- PubMed. In vitro effects of antipsychotics on mitochondrial respiration.
- PubMed. Chemical, Biological and Clinical Aspects of **Dexrazoxane** and Other Bisdioxopiperazines.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. A QSAR study comparing the cytotoxicity and DNA topoisomerase II inhibitory effects of bisdioxopiperazine analogs of ICRF-187 (dexrazoxane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Mechanisms regulating resistance to inhibitors of topoisomerase II [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dexrazoxane inhibits the growth of esophageal squamous cell carcinoma by attenuating SDCBP/MDA-9/syntenin-mediated EGFR-PI3K-Akt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Antimetastatic activities and mechanisms of bisdioxopiperazine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cardioprotective effect of the iron chelator dexrazoxane (ICRF-187) on anthracycline-mediated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical, biological and clinical aspects of dexrazoxane and other bisdioxopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexrazoxane prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impaired mitochondrial function is abrogated by dexrazoxane in doxorubicin-treated childhood acute lymphoblastic leukemia survivors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dexrazoxane prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dexrazoxane-afforded protection against chronic anthracycline cardiotoxicity in vivo: effective rescue of cardiomyocytes from apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Topoisomerase II beta (F6T3T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Anti-Topoisomerase II beta/TOP2B antibody (ab125297) | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. corning.com [corning.com]
- 26. ibidi.com [ibidi.com]
- 27. yeasenbio.com [yeasenbio.com]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Razoxane Technical Support Center: Navigating On-Target Efficacy and Off-Target Phenomena]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678839#addressing-off-target-effects-of-razoxane-in-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)